N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide
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Overview
Description
N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide typically involves the reaction of 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: N-(4-methyl-2-hydroxy-1H-pyridin-3-yl)acetamide.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-oxo-1H-pyridin-4-yl)acetamide
- N-(4-methyl-2-oxo-1H-pyridin-2-yl)acetamide
- N-(4-methyl-2-oxo-1H-pyridin-5-yl)acetamide
Uniqueness
N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. The position of the methyl and acetamide groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(4-methyl-2-oxo-1H-pyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-9-8(12)7(5)10-6(2)11/h3-4H,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
CINLOPPMHPYMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1)NC(=O)C |
Origin of Product |
United States |
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